![molecular formula C23H22FN3O2 B2486709 5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole CAS No. 2097899-73-3](/img/structure/B2486709.png)
5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is part of a class of chemicals that exhibit interesting properties and activities due to their complex molecular structure. The benzofuran and pyrazole moieties present in this compound suggest potential biological activity and applications in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step synthetic routes, including ring-opening followed by ring closure reactions, as demonstrated by Halim and Ibrahim (2022) in their study on a novel compound through reactions of furochromene with amino pyrazole, indicating a method that could potentially be adapted for the synthesis of the subject compound (Halim & Ibrahim, 2022).
Molecular Structure Analysis
Molecular structure analysis often involves spectral data and theoretical calculations. For instance, natural bond orbital (NBO) analysis and density functional theory (DFT) calculations provide insights into hyper conjugative interactions, molecular stability, and electronic properties (Halim & Ibrahim, 2022). These techniques could be employed to analyze the detailed molecular structure of the compound .
Chemical Reactions and Properties
Compounds containing benzofuran and pyrazole units can undergo various chemical reactions, including cycloaddition, which may afford derivatives with potential biological activities. Studies on similar compounds have highlighted their reactivity towards nucleophilic attack and their ability to form diverse derivatives through reactions with diazotized amines, hydroximoyl chlorides, and active methylene compounds (Abdelhamid, Fahmi, & Alsheflo, 2012).
Physical Properties Analysis
The physical properties of such complex molecules, including solubility, melting point, and boiling point, are crucial for their practical applications. These properties can be influenced by the molecular structure, as well as intermolecular interactions within the crystal lattice, as observed in closely related compounds (Sagar et al., 2017).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interactions with biological targets, are fundamental for the application of these compounds in medicinal chemistry and other fields. The electronic structure, as determined by spectral and computational methods, plays a significant role in these properties. Theoretical electronic absorption spectra and local reactivity descriptors can provide valuable insights into these aspects (Halim & Ibrahim, 2022).
Mechanism of Action
Target of Action
The compound contains a benzofuran and a pyrazole moiety. Benzofuran derivatives have been found to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Pyrazole derivatives are known to interact with various receptors and enzymes in the body, contributing to their diverse biological activities .
Mode of Action
Pyrazole derivatives can also bind with high affinity to multiple receptors, which can be helpful in developing new therapeutics .
Biochemical Pathways
Without specific information on this compound, it’s difficult to determine the exact biochemical pathways it affects. Many benzofuran and pyrazole derivatives are involved in a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the broad biological activities of benzofuran and pyrazole derivatives, the effects could potentially be wide-ranging .
Future Directions
properties
IUPAC Name |
[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O2/c1-26-21(13-20(25-26)15-2-5-19(24)6-3-15)23(28)27-10-8-18(14-27)16-4-7-22-17(12-16)9-11-29-22/h2-7,12-13,18H,8-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTGJYCAPKOQQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(C3)C4=CC5=C(C=C4)OCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



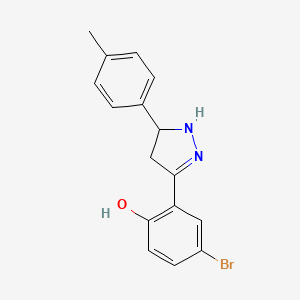
![7-ethyl-1-[(2-fluorophenyl)methyl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2486631.png)
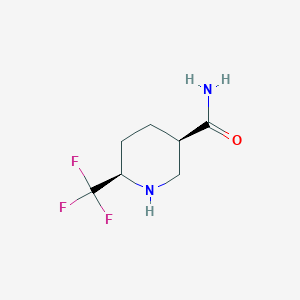
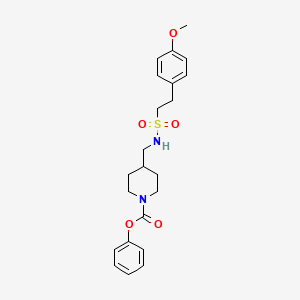
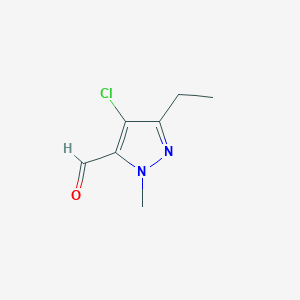
![N-[4-({[3-(benzyloxy)-2-pyridinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B2486641.png)
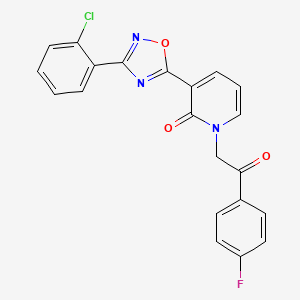
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-bromo-5-nitrophenyl)benzamide](/img/structure/B2486643.png)
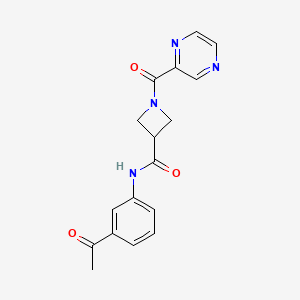
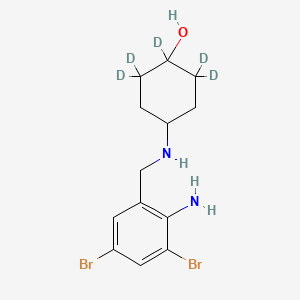
![5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-2-methoxybenzamide](/img/structure/B2486647.png)
![7-(tert-butyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486648.png)